molecular formula C8H9F2N3O4 B2626310 2-[3-(difluoromethyl)-5-methyl-4-nitro-1H-pyrazol-1-yl]propanoic acid CAS No. 1946813-04-2

2-[3-(difluoromethyl)-5-methyl-4-nitro-1H-pyrazol-1-yl]propanoic acid

Katalognummer: B2626310
CAS-Nummer: 1946813-04-2
Molekulargewicht: 249.174
InChI-Schlüssel: LHMZGKXXLKYCAC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound 2-[3-(difluoromethyl)-5-methyl-4-nitro-1H-pyrazol-1-yl]propanoic acid features a pyrazole ring substituted with a difluoromethyl group at position 3, a methyl group at position 5, and a nitro group at position 3. The propanoic acid moiety is attached to the pyrazole ring at position 1. This structure combines electron-withdrawing (nitro, difluoromethyl) and lipophilic (methyl) groups, which may influence its physicochemical properties and biological activity.

Eigenschaften

IUPAC Name

2-[3-(difluoromethyl)-5-methyl-4-nitropyrazol-1-yl]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9F2N3O4/c1-3-6(13(16)17)5(7(9)10)11-12(3)4(2)8(14)15/h4,7H,1-2H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHMZGKXXLKYCAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C(C)C(=O)O)C(F)F)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9F2N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(difluoromethyl)-5-methyl-4-nitro-1H-pyrazol-1-yl]propanoic acid typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.

    Introduction of Substituents: The difluoromethyl, methyl, and nitro groups can be introduced through various substitution reactions.

    Formation of the Propanoic Acid Moiety: The propanoic acid group can be introduced through the reaction of the pyrazole derivative with a suitable carboxylating agent.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

2-[3-(difluoromethyl)-5-methyl-4-nitro-1H-pyrazol-1-yl]propanoic acid can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The difluoromethyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.

    Hydrolysis: The ester or amide derivatives of this compound can undergo hydrolysis to yield the corresponding carboxylic acid.

Common Reagents and Conditions

    Oxidation: Hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols.

    Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

Major Products

    Reduction of Nitro Group: Amino derivative of the pyrazole compound.

    Substitution of Difluoromethyl Group: Various substituted pyrazole derivatives.

    Hydrolysis: Propanoic acid derivatives.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

The compound has been explored for its potential therapeutic properties, particularly as an anti-cancer agent. Pyrazole derivatives are known for their ability to inhibit various enzymes and cellular pathways involved in tumor growth.

  • Case Study : A study highlighted the synthesis of pyrazolo[3,4-b]pyridine derivatives that exhibit potent inhibitory activity against cyclin-dependent kinases (CDKs), which are crucial in cell cycle regulation. Compounds derived from similar scaffolds have shown selective inhibition against CDK2 and CDK9, indicating potential applications in cancer therapy .

Agrochemicals

Research indicates that compounds with pyrazole structures can serve as effective herbicides and fungicides. The introduction of difluoromethyl groups enhances biological activity by improving the lipophilicity and metabolic stability of these compounds.

  • Case Study : In a recent review on pyrazole derivatives, several compounds were identified as promising candidates for agricultural applications due to their efficacy against specific plant pathogens . The structural modifications, including those seen in 2-[3-(difluoromethyl)-5-methyl-4-nitro-1H-pyrazol-1-yl]propanoic acid, could lead to the development of new agrochemicals with improved performance.

Biochemical Research

The compound's ability to modulate biological pathways makes it a valuable tool in biochemical research. Its role in inhibiting specific protein interactions can be pivotal in understanding disease mechanisms.

  • Case Study : Researchers have utilized similar pyrazole derivatives to investigate their effects on signaling pathways related to inflammation and cancer progression. These studies reveal the potential for such compounds to act as lead molecules for developing new therapeutic agents .

Wirkmechanismus

The mechanism of action of 2-[3-(difluoromethyl)-5-methyl-4-nitro-1H-pyrazol-1-yl]propanoic acid involves its interaction with specific molecular targets and pathways. The difluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The nitro group can participate in redox reactions, potentially leading to the generation of reactive oxygen species that can induce cellular damage. The exact molecular targets and pathways involved may vary depending on the specific application and context.

Vergleich Mit ähnlichen Verbindungen

Structural Modifications and Physicochemical Properties

The following table compares the target compound with structurally related pyrazole derivatives:

Compound Name Molecular Formula Molecular Weight Substituents (Pyrazole Ring) Substituent Positions CAS Number Reference
2-[3-(Difluoromethyl)-5-methyl-4-nitro-1H-pyrazol-1-yl]propanoic acid C₈H₁₀F₂N₃O₄ 244.18* -CF₂H, -CH₃, -NO₂ 3, 5, 4 Not explicitly listed
2-[3-(Difluoromethyl)-5-methyl-1H-pyrazol-1-yl]propanoic acid C₈H₁₀F₂N₂O₂ 204.18 -CF₂H, -CH₃ 3, 5 957513-84-7
2-Methyl-3-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoic acid C₉H₁₁F₃N₂O₂ 236.19 -CF₃, -CH₃ 3, 5 1005629-50-4
3-[4-Bromo-5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoic acid C₁₀H₁₀BrF₃N₂O₂ 336.30 -Br, -C₃H₅, -CF₃ 4, 5, 3 1174874-40-8
2-[4-Bromo-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoic acid C₈H₈BrF₃N₂O₂ 315.07 -Br, -CH₃, -CF₃ 4, 5, 3 1005584-44-0
[3-(Difluoromethyl)-5-methyl-4-nitro-1H-pyrazol-1-yl]acetic acid C₇H₇F₂N₃O₄ 243.15 -CF₂H, -CH₃, -NO₂ 3, 5, 4 925607-46-1

*Calculated based on molecular formula.

Key Observations:

Nitro Group Impact: The nitro group at position 4 in the target compound increases molecular weight and polarity compared to non-nitro analogs like 2-[3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]propanoic acid (MW 204.18) .

Fluorinated Substituents: Replacing difluoromethyl (-CF₂H) with trifluoromethyl (-CF₃) (e.g., 2-methyl-3-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoic acid) increases lipophilicity (logP) and molecular weight, which may alter membrane permeability .

Biologische Aktivität

2-[3-(Difluoromethyl)-5-methyl-4-nitro-1H-pyrazol-1-yl]propanoic acid is a pyrazole derivative that has garnered attention in pharmacological research due to its potential biological activities. This compound, with a molecular formula of C9H11F2N3O4C_9H_{11}F_2N_3O_4 and a molecular weight of 263.2 g/mol, exhibits a range of biological properties that make it a candidate for further investigation in drug development.

PropertyValue
Molecular FormulaC9H11F2N3O4C_9H_{11}F_2N_3O_4
Molecular Weight263.2 g/mol
Boiling Point429.5 ± 45.0 °C (Predicted)
Density1.56 ± 0.1 g/cm³ (Predicted)
pKa3.26 ± 0.10 (Predicted)

Antitumor Activity

Research indicates that pyrazole derivatives, including 2-[3-(difluoromethyl)-5-methyl-4-nitro-1H-pyrazol-1-yl]propanoic acid, exhibit significant antitumor properties. These compounds have been shown to inhibit various kinases involved in cancer progression, such as BRAF(V600E) and EGFR, making them valuable in the development of targeted cancer therapies .

Anti-inflammatory Effects

The anti-inflammatory potential of this compound has also been explored. Pyrazole derivatives have been reported to reduce the production of inflammatory mediators like nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α), indicating their potential use in treating inflammatory diseases .

Antimicrobial Activity

Studies have demonstrated that pyrazole derivatives possess antimicrobial properties against a range of pathogens. For instance, certain synthesized pyrazole carboxamides displayed notable antifungal activity against various phytopathogenic fungi, suggesting that compounds like 2-[3-(difluoromethyl)-5-methyl-4-nitro-1H-pyrazol-1-yl]propanoic acid may also have similar effects .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of pyrazole derivatives. Modifications to the pyrazole ring and substituents can significantly influence biological activity, allowing researchers to design compounds with enhanced therapeutic profiles .

Study on Antifungal Activity

A study evaluated the antifungal activity of various pyrazole derivatives, including those similar to 2-[3-(difluoromethyl)-5-methyl-4-nitro-1H-pyrazol-1-yl]propanoic acid. The results indicated that many compounds exhibited moderate to excellent antifungal activity against pathogens such as Colletotrichum gloeosporioides and Fusarium solani. The most active compounds were further analyzed for their mechanisms of action, which involved disrupting cell membrane integrity .

Antitumor Mechanisms

In another investigation, pyrazole derivatives were tested for their ability to inhibit tumor cell growth in vitro. The results showed that these compounds could effectively inhibit the proliferation of cancer cells by targeting specific signaling pathways involved in tumorigenesis. This highlights the potential of 2-[3-(difluoromethyl)-5-methyl-4-nitro-1H-pyrazol-1-yl]propanoic acid as a lead compound in cancer therapy .

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed for preparing 2-[3-(difluoromethyl)-5-methyl-4-nitro-1H-pyrazol-1-yl]propanoic acid, and how are reaction conditions optimized?

  • Methodological Answer : Synthesis typically involves multi-step functionalization of pyrazole precursors. For example, nitration and difluoromethylation steps are critical. Reaction optimization includes:

  • Temperature control to minimize side reactions (e.g., decomposition of nitro groups).
  • Catalyst selection (e.g., Lewis acids for electrophilic substitutions).
  • Purification via column chromatography or recrystallization to achieve >95% purity .
    • Reference compounds like 3-[4-(difluoromethyl)-2-ethyl-3-methyl-6-oxo-2H,6H,7H-pyrazolo[3,4-b]pyridin-7-yl]propanoic acid () suggest similar synthetic challenges in balancing reactivity and stability.

Q. How is spectroscopic characterization (NMR, IR, MS) conducted to confirm the structure and purity of this compound?

  • Methodological Answer :

  • <sup>1</sup>H/<sup>19</sup>F NMR : Assign peaks for difluoromethyl (-CF2H, δ ~5.5–6.5 ppm) and nitro groups (ring protons split due to conjugation).
  • IR : Confirm nitro (1530–1350 cm<sup>−1</sup>) and carboxylic acid (1700–1720 cm<sup>−1</sup>) stretches.
  • Mass spectrometry : Use high-resolution MS (HRMS) to verify molecular ion ([M-H]<sup>−</sup> expected for C8H8F2N3O4).
    • Purity validation via HPLC with UV detection (e.g., C18 column, 95:5 water:acetonitrile) is critical .

Q. What crystallographic techniques are suitable for resolving the solid-state structure of this compound?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) using SHELX programs (e.g., SHELXL for refinement):

  • Data collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 100 K to reduce thermal motion.
  • Hydrogen bonding analysis : Apply graph-set notation ( ) to classify interactions (e.g., O-H⋯O/N motifs).
  • Validation : Check R-factors (<5%) and electron density maps for missing/disordered atoms .

Advanced Research Questions

Q. How can contradictory data between computational predictions and experimental results (e.g., dipole moments, reactivity) be resolved for this compound?

  • Methodological Answer :

  • DFT calculations : Re-optimize geometry using B3LYP/6-311+G(d,p) with solvent corrections (e.g., PCM for DMSO).
  • Experimental validation : Compare computed vs. observed NMR chemical shifts (δcalc vs. δexp).
  • Sensitivity analysis : Test alternative protonation states or tautomeric forms (e.g., nitro group orientation) .

Q. What strategies are effective in studying the compound's polymorphism or co-crystal formation?

  • Methodological Answer :

  • Screening : Use solvent-drop grinding with co-formers (e.g., nicotinamide) and analyze via PXRD.
  • Thermal analysis : DSC/TGA to identify phase transitions (e.g., melting points of polymorphs).
  • Crystallization conditions : Vapor diffusion or slow cooling to isolate metastable forms .

Q. How are stability and degradation pathways evaluated under varying pH and temperature conditions?

  • Methodological Answer :

  • Forced degradation : Expose to acidic (HCl), basic (NaOH), oxidative (H2O2), and thermal stress (40–80°C).
  • LC-MS/MS analysis : Identify degradation products (e.g., nitro reduction to amine or ester hydrolysis).
  • Kinetic modeling : Fit degradation data to zero/first-order models to predict shelf-life .

Q. What mechanistic insights can be gained from studying hydrogen-bonding networks in this compound's crystal structure?

  • Methodological Answer :

  • Topology analysis : Use software like TOPOS to classify H-bond motifs (e.g., R2<sup>2</sup>(8) rings).
  • Energy frameworks : Calculate interaction energies (CE-B3LYP) to quantify stability contributions.
  • Correlate with solubility : Stronger H-bonding networks often reduce aqueous solubility .

Data Contradiction Analysis

Q. How to address discrepancies between theoretical and experimental pKa values for the carboxylic acid group?

  • Methodological Answer :

  • Experimental pKa : Perform potentiometric titration in water/co-solvent mixtures.
  • Computational adjustment : Include explicit solvent molecules in DFT calculations (e.g., COSMO-RS).
  • Structural factors : Assess resonance stabilization from nitro and pyrazole groups, which may lower pKa vs. aliphatic acids .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.